alpha-sec-Butyl-4-hydroxybenzyl alcohol

anticonvulsant activity seizure models gastrodin comparator

alpha-sec-Butyl-4-hydroxybenzyl alcohol (IUPAC: 4-(1-hydroxy-2-methylbutyl)phenol, also referred to as G-018 or α-2-butylhydroxybenzyl alcohol) is a synthetic derivative of the natural phenolic aglycone gastrodigenin (4-hydroxybenzyl alcohol). The compound features a sec-butyl substituent at the α-carbon of the benzyl alcohol moiety, yielding a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 90996-10-4
Cat. No. B1195224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-sec-Butyl-4-hydroxybenzyl alcohol
CAS90996-10-4
Synonyms4-HMPBM
4-hydroxy-alpha-(1-methylpropyl)benzenemethanol
alpha-2-butyl-hydroxybenzylalcohol
alpha-sec-butyl-4-hydroxybenzyl alcohol
alpha-sec-butyl-p-hydroxybenzyl alcohol
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCC(C)C(C1=CC=C(C=C1)O)O
InChIInChI=1S/C11H16O2/c1-3-8(2)11(13)9-4-6-10(12)7-5-9/h4-8,11-13H,3H2,1-2H3
InChIKeyCBXCHJJTIOEINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-sec-Butyl-4-hydroxybenzyl alcohol (CAS 90996-10-4): A Gastrodigenin-Derived CNS Penetrant for Anticonvulsant and Neuropharmacology Research


alpha-sec-Butyl-4-hydroxybenzyl alcohol (IUPAC: 4-(1-hydroxy-2-methylbutyl)phenol, also referred to as G-018 or α-2-butylhydroxybenzyl alcohol) is a synthetic derivative of the natural phenolic aglycone gastrodigenin (4-hydroxybenzyl alcohol) [1]. The compound features a sec-butyl substituent at the α-carbon of the benzyl alcohol moiety, yielding a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol . Originally developed through systematic structural modification of gastrodigenin, this compound exhibits pronounced central nervous system (CNS) penetration, sedative, and anticonvulsant properties distinct from its parent compounds and the glycoside prodrug gastrodin [1].

Why Gastrodin or Gastrodigenin Cannot Substitute for alpha-sec-Butyl-4-hydroxybenzyl alcohol (90996-10-4) in CNS-Focused Research and Assay Development


The sec-butyl modification fundamentally alters the pharmacology of the gastrodigenin scaffold. Gastrodin, the glucoside prodrug, does not directly bind the benzodiazepine (BZ) receptor; its CNS effects require prior hydrolysis to gastrodigenin, which itself binds the BZ receptor only weakly and competitively [1]. In contrast, α-sec-butyl-p-hydroxybenzyl alcohol (G-018) acts as a direct BZ receptor ligand with measurable affinity (IC₅₀ = 2.32 × 10⁻⁴ mol/L, Ki = 1.07 × 10⁻⁴ mol/L) [2]. Furthermore, the sec-butyl substituent significantly enhances lipid solubility and blood-brain barrier (BBB) penetration compared to gastrodin, enabling rapid brain uptake [3]. Generic substitution with gastrodin or gastrodigenin would therefore introduce prodrug dependency, slower brain access, and absence of quantified receptor binding—all of which invalidate direct interpretation of CNS pharmacological data.

Quantitative Differentiation Evidence for alpha-sec-Butyl-4-hydroxybenzyl alcohol (CAS 90996-10-4) Relative to Closest Analogs and Reference Standards


2-Fold Anticonvulsant Potency Over Gastrodin in Metrazol-Induced Seizure Model

In a direct head-to-head study, α-sec-butyl-p-hydroxybenzyl alcohol (compound VII) demonstrated anticonvulsive activity two times stronger than gastrodin in mice challenged with metrazol-induced convulsions [1]. The compound achieved a therapeutic index of 8.7 in the same model, confirming its superior potency-safety profile relative to the parent glycoside [1].

anticonvulsant activity seizure models gastrodin comparator

Rapid Brain Penetration Achieving 21.89% Dose per Gram of Brain Tissue Within 0.5–2 Minutes

Following intravenous administration in mice, tritiated α-sec-butyl-p-hydroxybenzyl alcohol rapidly distributes to the brain, with radioactivity reaching a peak in 0.5–2 minutes. Brain tissue accumulated 21.89% of the total administered dose per gram, and brain levels exceeded those in liver, kidney, and intestine [1]. The compound dissolves in lipid and passes through the blood-brain barrier more easily than gastrodin, which must undergo prior metabolic hydrolysis to gastrodigenin for brain entry [2]. In the biodistribution study of ³H-gastrodin, the intact glycoside was found to be rapidly decomposed into gastrodigenin in brain, liver, and blood, confirming delayed and indirect CNS access [2].

blood-brain barrier penetration brain distribution kinetics CNS drug delivery

Direct Benzodiazepine Receptor Binding with Ki = 1.07 × 10⁻⁴ mol/L, Contrasting with Gastrodin's Complete Lack of Binding

G-018 competitively inhibited ³H-Flunitrazepam binding to benzodiazepine receptors on rat brain membranes, yielding an IC₅₀ of 2.32 × 10⁻⁴ mol/L and a Ki of 1.07 × 10⁻⁴ mol/L [1]. In a separate receptor competitive binding investigation using ¹²⁵I-G-018, gastrodin displayed no inhibition of binding to the BZ receptor whatsoever, whereas gastrodigenin and its derivatives inhibited competitively with structure-dependent potency [2]. This establishes G-018 as a direct-acting BZ receptor ligand, eliminating the metabolic activation requirement inherent to gastrodin.

benzodiazepine receptor receptor binding assay ligand affinity

Elimination Half-Life of 12 Hours in Rabbits: Shorter Duration Profile Relative to Classical Benzodiazepine Anticonvulsants

Pharmacokinetic analysis of α-2-butylhydroxybenzyl alcohol in rabbits following intravenous administration revealed a two-compartment open model with an elimination half-life (T₁/₂β) of 12 hours and a rapid distribution phase [1]. In contrast, the classical benzodiazepine anticonvulsant diazepam exhibits an elimination half-life of 20–50 hours in adult humans and comparable duration in preclinical species, with its active metabolite desmethyldiazepam extending terminal half-life to 36–200 hours [2]. The 12-hour half-life of the target compound, combined with its rapid onset (0.5–2 min peak brain concentration), provides a pharmacokinetically distinct option for studies requiring shorter-acting CNS modulation and reduced carryover effects.

pharmacokinetics elimination half-life CNS drug clearance

Therapeutic Index of 8.7 in the Context of Benzodiazepine-Site Anticonvulsant Range (TI 2.8–44)

The therapeutic index of α-sec-butyl-p-hydroxybenzyl alcohol determined in the metrazol-induced convulsion model is 8.7 [1]. This value resides within the known range for GABA(A) receptor benzodiazepine-site anticonvulsant ligands, where therapeutic indices span 2.8 to 44 in the subcutaneous metrazole seizure (scMET) test in mice [2]. The narrow-to-moderate safety margin of 8.7—rather than being a disadvantage—makes this compound a valuable tool for investigating therapeutic-window-limited anticonvulsant pharmacology and for modeling dose-response relationships where precision dosing is critical.

therapeutic index safety margin anticonvulsant screening

Recommended Research and Industrial Application Scenarios for alpha-sec-Butyl-4-hydroxybenzyl alcohol (90996-10-4) Based on Quantitative Differentiation Evidence


Acute Anticonvulsant Screening and Seizure Model Pharmacology

With 2-fold greater anticonvulsant potency than gastrodin [1] and a therapeutic index of 8.7 in the metrazol-induced convulsion model, this compound is suited for acute seizure intervention studies where rapid CNS onset (peak brain concentration at 0.5–2 min) is essential. Its direct BZ receptor binding eliminates the confounding factor of prodrug activation, enabling cleaner interpretation of dose-response and time-course data.

Benzodiazepine Receptor Ligand Development and SAR Studies

The compound's quantified BZ receptor affinity (Ki = 1.07 × 10⁻⁴ mol/L) and competitive binding profile [2] make it a valuable scaffold for structure-activity relationship (SAR) investigations. Unlike gastrodin, which shows no receptor binding, G-018 provides a measurable baseline for evaluating structural modifications aimed at improving receptor affinity or subtype selectivity.

CNS Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling with Defined Clearance Parameters

The well-characterized two-compartment pharmacokinetics with an elimination half-life of 12 hours in rabbits [3] and the narrow therapeutic index of 8.7 establish clear PK-PD boundaries. This compound is an ideal model analyte for developing PK-PD correlation methodologies where precise temporal control of CNS drug exposure is required, such as in crossover-design studies with washout interval optimization.

Regional Brain Receptor Occupancy and Neuroimaging Tracer Development

The compound's demonstrated regional binding specificity—inhibiting ¹²⁵I-G-018 binding in cortex, cerebellum, hippocampus, and midbrain, but not in medulla oblongata or hypothalamus [4]—supports its use as a lead for developing brain-region-selective BZ receptor imaging ligands. This regional selectivity profile is distinct from classical benzodiazepines and may enable mapping of BZ receptor subtypes in preclinical neuroimaging studies.

Quote Request

Request a Quote for alpha-sec-Butyl-4-hydroxybenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.